

3-Pyridineacetic acid as a ligand in coordination chemistry

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Compound of Interest

Compound Name: 3-Pyridineacetic acid

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Synthesis of Metal Complexes with 3-Pyridineacetic Acid

The synthesis of metal complexes with **3-Pyridineacetic acid** typically involves the reaction of a metal salt with the ligand in a suitable solvent. The following are generalized protocols based on the synthesis of complexes with related pyridine-carboxylate ligands.

General Protocol for the Synthesis of a Copper(II)-3-Pyridineacetate Complex

- Preparation of Solutions: Prepare a solution of Copper(II) acetate monohydrate in a suitable solvent such as methanol or a methanol/water mixture. In a separate flask, prepare a solution of 3-Pyridineacetic acid in the same solvent.
- Reaction: Slowly add the ligand solution to the metal salt solution with continuous stirring at room temperature. The molar ratio of metal to ligand can be varied to target different coordination environments.
- Crystallization: Allow the resulting solution to stand undisturbed at room temperature for slow evaporation. Crystalline product suitable for X-ray diffraction may form over a period of several days to weeks.
- Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and airdry.



General Protocol for the Synthesis of a Zinc(II)-3-Pyridineacetate Complex

- Reaction Mixture: In a flask, suspend Zinc(II) acetate dihydrate in a solvent such as methanol or ethanol.
- Ligand Addition: Add a solution of **3-Pyridineacetic acid** in the same solvent to the zinc salt suspension with stirring.
- Reflux: Heat the reaction mixture to reflux for 2-4 hours.
- Isolation: After cooling to room temperature, collect the precipitated solid by filtration, wash with the solvent, and dry under vacuum.

Characterization of 3-Pyridineacetic Acid Complexes

The synthesized complexes are typically characterized by a variety of analytical techniques to determine their structure, composition, and properties.

- Single-Crystal X-ray Diffraction: This is the most definitive method for determining the
 precise three-dimensional arrangement of atoms in the crystalline state, providing data on
 bond lengths, bond angles, and coordination geometry.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination mode of the 3-Pyridineacetic acid ligand. Shifts in the vibrational frequencies of the pyridine ring and the carboxylate group upon coordination to the metal center provide valuable structural information. For instance, the difference between the asymmetric and symmetric stretching frequencies of the carboxylate group (Δν = νas(COO⁻) νs(COO⁻)) can help distinguish between monodentate, bidentate chelating, and bridging coordination modes.
- Elemental Analysis: This technique is used to determine the elemental composition (C, H, N) of the complex, which helps to confirm the stoichiometry of the synthesized compound.
- Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.



Quantitative Data

A comprehensive search of the scientific literature did not yield specific single-crystal X-ray diffraction data for a coordination complex of **3-Pyridineacetic acid**. Therefore, the following tables are populated with representative data from structurally related pyridine-carboxylate and pyridine-derivative complexes to provide an indication of expected values.

Table 1: Representative Bond Lengths in Metal Complexes with Pyridine-Carboxylate Ligands

Metal Ion	Bond Type	Bond Length (Å)	Reference Complex
Cu(II)	Cu-N (pyridine)	2.01 - 2.05	[Cu ₂ (μ-Ac) ₄ (3-pyCN) ₂] [1]
Cu(II)	Cu-O (carboxylate)	1.96 - 1.98	[Cu2(µ-Ac)4(3-pyCN)2] [1]
Zn(II)	Zn-N (pyridine)	2.10 - 2.15	[Zn ₂ (O ₂ CMe) ₄ {(3- py)CHNOH} ₂][2]
Zn(II)	Zn-O (carboxylate)	2.03 - 2.06	[Zn ₂ (O ₂ CMe) ₄ {(3- py)CHNOH} ₂][2]
Ni(II)	Ni-N (pyridine)	2.08 - 2.12	[Ni(N3)2(py)3]2
Ni(II)	Ni-O (acetate)	2.05 - 2.09	Bis[µ-3-(pyridin-2- yl)pyrazolato]bis[aceta to(3,5-dimethyl-1H- pyrazole)nickel(II)][3]
Co(II)	Co-N (pyridine)	2.15 - 2.20	[C0(C10H15O3)2(C5H5 N)2][4]
Co(II)	Co-O (acetoacetate)	2.06 - 2.10	[C0(C10H15O3)2(C5H5 N)2][4]

Table 2: Representative Bond Angles in Metal Complexes with Pyridine-Carboxylate Ligands



Metal Ion	Angle Type	Bond Angle (°)	Reference Complex
Cu(II)	N-Cu-O	89 - 91	[Cu ₂ (μ-Ac) ₄ (3-pyCN) ₂] [1]
Cu(II)	O-Cu-O	170 - 175	[Cu ₂ (μ-Ac) ₄ (3-pyCN) ₂] [1]
Zn(II)	N-Zn-O	95 - 100	[Zn ₂ (O ₂ CMe) ₄ {(3- py)CHNOH} ₂][2]
Zn(II)	O-Zn-O	115 - 120	[Zn ₂ (O ₂ CMe) ₄ {(3- py)CHNOH} ₂][2]
Ni(II)	N-Ni-N	88 - 92	[Ni(N3)2(py)3]2
Ni(II)	O-Ni-O	85 - 95	Bis[µ-3-(pyridin-2- yl)pyrazolato]bis[aceta to(3,5-dimethyl-1H- pyrazole)nickel(II)][3]
Co(II)	N-Co-O	88 - 92	[C0(C10H15O3)2(C5H5 N)2][4]
Co(II)	O-Co-O	175 - 180	[C0(C10H15O3)2(C5H5 N)2][4]

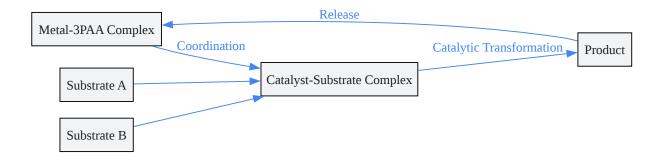
Applications

Coordination complexes of **3-Pyridineacetic acid** and related ligands are being explored for a variety of applications, leveraging their diverse structural and electronic properties.

Catalysis

Metal complexes of pyridine-based ligands have shown promise as catalysts in a range of organic transformations. For example, zinc complexes supported by pyridine-N-oxide ligands have been employed as highly efficient catalysts for thiol-Michael addition reactions.[5] The ability of the metal center to act as a Lewis acid, combined with the electronic properties of the pyridine-based ligand, can facilitate substrate activation and enhance reaction rates.





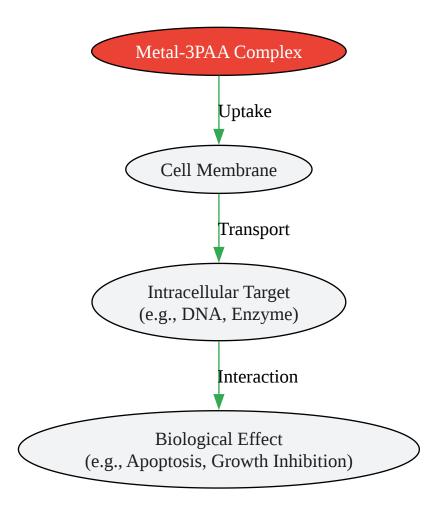
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Caption: A generalized catalytic cycle involving a metal-3PAA complex.

Bioinorganic Chemistry and Drug Development

The coordination of bioactive ligands to metal centers can lead to synergistic effects, resulting in enhanced biological activity compared to the free ligand. Pyridine derivatives and their metal complexes have been investigated for their antimicrobial and anticancer properties. The coordination of the ligand to a metal ion can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. Furthermore, the metal center itself can be a source of biological activity.





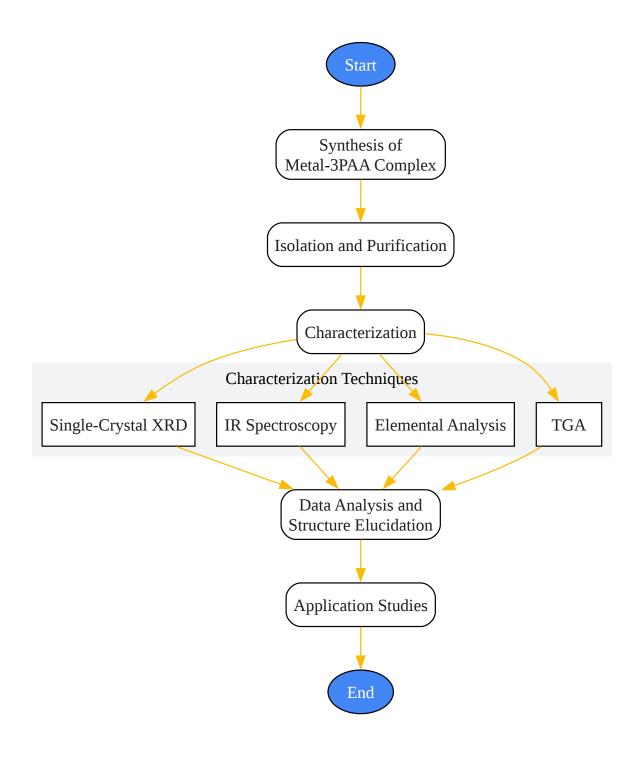
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Caption: A simplified pathway for the potential biological action of a metal-3PAA complex.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a new metal complex of **3-Pyridineacetic acid**.





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Caption: A typical experimental workflow for the study of 3-PAA coordination complexes.

Conclusion



3-Pyridineacetic acid is a versatile ligand with significant potential in coordination chemistry. Its ability to form stable complexes with a variety of metal ions, coupled with the diverse structural motifs these complexes can adopt, makes it a valuable tool for the design of new functional materials. While specific crystallographic data for 3-PAA complexes are not readily available in the public domain, the study of analogous pyridine-carboxylate systems provides a strong foundation for future research in this area. Further investigation into the synthesis, structure, and properties of **3-Pyridineacetic acid** coordination compounds is warranted to fully explore their potential in catalysis, materials science, and drug development.

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